![molecular formula C14H12FNO4S B5868089 4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid, also known as Fimasartan, is a potent angiotensin II receptor antagonist that has been developed as an antihypertensive drug. Fimasartan has shown promising results in clinical trials, demonstrating its effectiveness in reducing blood pressure and improving cardiovascular outcomes.
Wirkmechanismus
4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid works by blocking the binding of angiotensin II to its receptor, thereby preventing its vasoconstrictive and pro-inflammatory effects. This leads to vasodilation, reduced blood pressure, and improved cardiovascular outcomes.
Biochemical and Physiological Effects:
In addition to its antihypertensive effects, 4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid has been shown to have other beneficial effects on the cardiovascular system. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and inhibit the proliferation of vascular smooth muscle cells. 4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid has also been shown to have a favorable safety profile, with a low incidence of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid has several advantages for lab experiments, including its high potency, selectivity, and favorable safety profile. However, its synthesis is complex and requires several steps, which may limit its availability and use in some laboratories.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce the frequency of dosing. Another area of research is the investigation of its potential use in other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, further studies are needed to better understand its mechanism of action and potential side effects in different patient populations.
Synthesemethoden
4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid is synthesized through a multi-step process involving the reaction of 4-fluoro-3-nitrobenzoic acid with 4-methylphenylamine, followed by the reduction of the resulting nitro compound with iron powder. The final product is obtained by sulfonation of the amine group with sulfuric acid.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid has been extensively studied for its antihypertensive effects in both animal and human studies. It has been shown to be effective in reducing blood pressure in patients with hypertension, with a comparable efficacy to other angiotensin II receptor antagonists. 4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid has also been shown to have beneficial effects on cardiovascular outcomes, including reducing the risk of stroke and improving left ventricular hypertrophy.
Eigenschaften
IUPAC Name |
4-fluoro-3-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-2-5-11(6-3-9)16-21(19,20)13-8-10(14(17)18)4-7-12(13)15/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMDSWFBJTFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.